

An In-depth Technical Guide on the Role of the Chromatin Remodeler CHD4

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Compound of Interest		
Compound Name:	GPV574	
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Disclaimer: Initial searches for "GPV574" did not yield any specific information related to chromatin remodeling. It is possible that this is an internal or less common designation. This guide will instead focus on the well-characterized and pivotal chromatin remodeler, Chromodomain Helicase DNA-binding protein 4 (CHD4), a core component of the Nucleosome Remodeling and Deacetylase (NuRD) complex. The information presented here is intended for researchers, scientists, and drug development professionals.

Executive Summary

Chromatin remodeling is a fundamental process governing gene expression and cellular identity. ATP-dependent chromatin remodelers are key enzymatic players that alter chromatin structure, thereby controlling the accessibility of DNA to regulatory factors. CHD4, as the catalytic subunit of the NuRD complex, is instrumental in transcriptional repression and has been implicated in a multitude of cellular processes, including DNA damage repair, cell cycle progression, and lineage specification. This document provides a comprehensive overview of CHD4's mechanism of action, its involvement in critical signaling pathways, a summary of quantitative data from relevant studies, and detailed experimental protocols for its investigation.

Core Mechanism of CHD4 in Chromatin Remodeling

CHD4 is a member of the SNF2 family of helicases and utilizes the energy from ATP hydrolysis to remodel nucleosomes. Its primary function within the NuRD complex is to reposition nucleosomes, which generally leads to a more compact chromatin state and transcriptional repression.[1][2]



The structure of CHD4 includes several key domains that contribute to its function:

- Tandem PHD fingers and Chromodomains: These domains are involved in recognizing histone modifications and are crucial for targeting CHD4 to specific genomic loci.[3][4]
- ATPase/Helicase domain: This core domain is responsible for the ATP-dependent motor activity that drives nucleosome sliding.[2][3]

CHD4's remodeling activity is distinct in that it does not typically unwrap terminal DNA from the histone octamer, a feature that aligns with its primary role in gene repression and the maintenance of heterochromatin.[5] The enzyme slides nucleosomal DNA along the histone octamer in short, approximately 5-base-pair bursts.[6][7]

CHD4 in Cellular Signaling Pathways

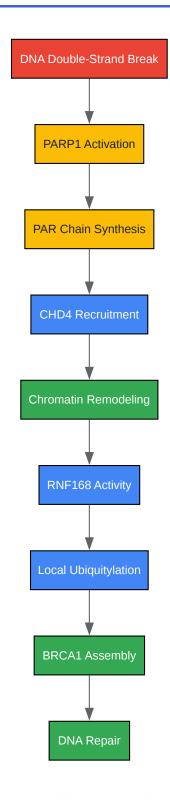
CHD4 is a critical node in several signaling pathways, most notably the DNA Damage Response (DDR).

DNA Damage Response (DDR)

Upon DNA damage, such as double-strand breaks (DSBs), CHD4 is recruited to the damage sites in a PARP (Poly(ADP-ribose) polymerase)-dependent manner.[1][2][8] Its recruitment is essential for the coordination of cell cycle checkpoints and DNA repair. Depletion of CHD4 leads to hypersensitivity to DNA damaging agents and an accumulation of unrepaired DNA breaks.[1]

In response to ionizing radiation (IR), CHD4 becomes transiently immobilized on chromatin.[8] [9] Its depletion disrupts the chromatin response at the level of the RNF168 ubiquitin ligase, impairing local ubiquitylation and the assembly of BRCA1 at the site of damage.[8][10] Knockdown of CHD4 also leads to enhanced degradation of Cdc25A and accumulation of p21Cip1, resulting in a more pronounced inhibition of cyclin-dependent kinases and an extended cell cycle delay.[8][9]





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CHD4's role in the DNA Damage Response pathway.

Wnt Signaling



In the context of vascular development, CHD4 and another chromatin-remodeling enzyme, BRG1, have been shown to antagonistically regulate Wnt signaling. While BRG1 promotes vascular Wnt signaling, CHD4 appears to modulate it, and the balance between these two remodelers is crucial for normal vascular remodeling in developing yolk sacs.

T-cell and B-cell Development

CHD4 plays a vital role in lymphopoiesis. It is essential for the recombination of TCR α and TCR β genes in T-cells.[1] In B-cell development, CHD4 is indispensable for early lineage specification and progression.[11][12] It is required for IL-7 receptor signaling and efficient V(D)J recombination.[11] Loss of CHD4 in pro-B cells leads to a developmental arrest and changes in the expression of over 3,000 genes.[12]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on CHD4, providing insights into its genomic distribution, impact on gene expression, and enzymatic activity.

Table 1: Genomic Distribution of CHD4 Binding Sites

Cell Type	Total CHD4 Peaks	Overlap with ATAC-seq Peaks (%)	Genomic Feature Association	Reference
MDA-MB-231	16,780	~80%	Frequently observed at open chromatin regions	[13]
RAG-deficient pro-B cells	34,219	21% within 10kb of TSS of differentially expressed genes	Near TSS of regulated genes	[12]
RH4 (rhabdomyosarc oma)	-	Co-occurs with RBBP4, HDAC2, MTA2, and BRD4	Localizes to enhancers	[14]



Table 2: Impact of CHD4 Depletion on Gene Expression

Cell Type	Total Differentiall y Expressed Genes	Upregulate d Genes	Downregula ted Genes	Key Affected Pathways	Reference
pro-B cells	3,318	2,077	1,241	IL-7 signaling, V(D)J recombinatio n	[12]
RH4 (rhabdomyos arcoma)	5,043 (after 48hrs)	2,195	2,848	Super- enhancer- mediated gene expression	[14]

Table 3: Enzymatic Activity of CHD4

CHD4 Construct	Substrate	ATPase Activity (ATP hydrolyzed/protein/ min)	Reference
PP-CC-AH (PHD- Chromo-ATPase)	Unmodified Nucleosomes	~12	[15]
CC-AH-D (Chromo- ATPase)	Unmodified Nucleosomes	~8	[15]
AH (ATPase only)	Unmodified Nucleosomes	~4	[15]
Recombinant CHD4	Mononucleosomes	-	[16]



Experimental Protocols

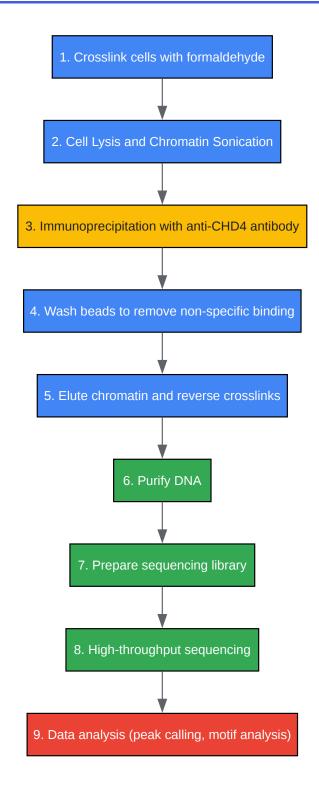
Detailed methodologies are crucial for the study of CHD4. Below are protocols for key experiments used to investigate its function.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

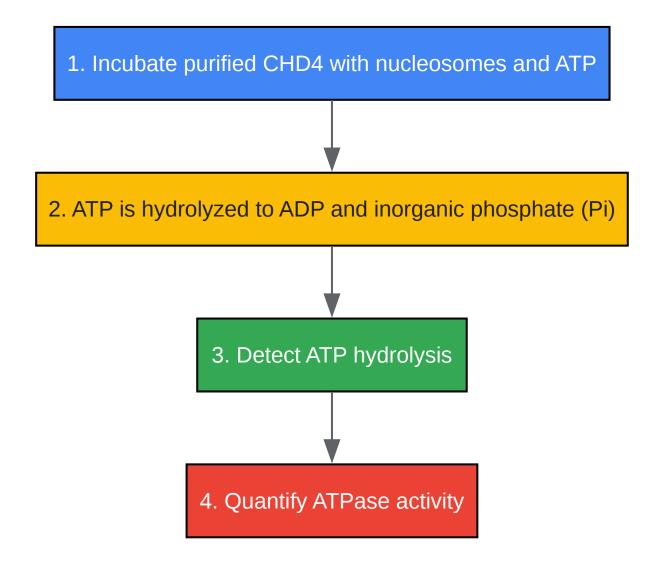
This protocol is used to identify the genome-wide binding sites of CHD4.

Workflow:

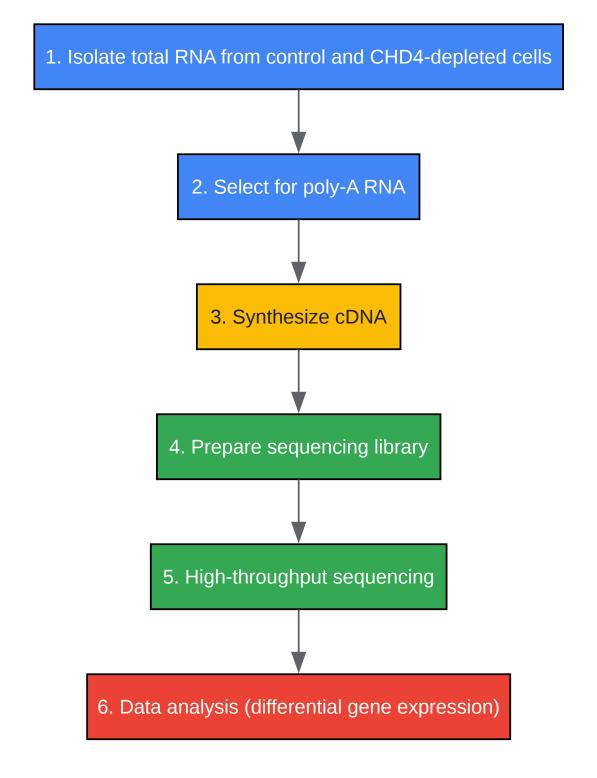












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